molecular formula C18H22N6 B2699307 N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887466-98-0

N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2699307
CAS No.: 887466-98-0
M. Wt: 322.416
InChI Key: CVKBMIWZMXBVDP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₂₃N₇
Structure: This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key substituents include:

  • N-(2,4-Dimethylphenyl): Aromatic substitution at position 4, contributing to hydrophobic interactions.
  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • 6-(Pyrrolidin-1-yl): A five-membered amine ring at position 6, influencing solubility and target binding.

Pyrrolidine substitutions are often employed to optimize pharmacokinetic properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-12-6-7-15(13(2)10-12)20-16-14-11-19-23(3)17(14)22-18(21-16)24-8-4-5-9-24/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKBMIWZMXBVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Chemical Reactions Analysis

N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents such as alkyl halides or acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives under specific conditions.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its applications, focusing on its biological activities and potential uses in drug development.

Anti-inflammatory Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds in this class can inhibit various inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases. For instance, some derivatives have shown lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a favorable safety profile .

Antitumor Activity

Studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit antitumor effects by targeting specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. For example, certain derivatives have been reported to inhibit xanthine oxidase, which is implicated in oxidative stress related to tumor progression .

Antiviral Properties

Recent research has highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. Some compounds have been identified as effective against viral infections by interfering with viral replication mechanisms. This positions them as promising candidates for developing antiviral therapies .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating neuronal damage and promoting cognitive function .

Case Study 1: Anti-inflammatory Evaluation

A series of synthesized pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that several compounds significantly reduced edema compared to control groups, showcasing their potential as anti-inflammatory agents .

Case Study 2: Antitumor Screening

In vitro studies on various cancer cell lines revealed that selected pyrazolo[3,4-d]pyrimidine derivatives exhibited potent cytotoxic effects. The compounds were tested against breast and lung cancer cell lines, where they demonstrated IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 3: Antiviral Activity Assessment

A recent investigation into the antiviral properties of these compounds showed promising results against influenza virus strains. The study highlighted a mechanism involving the inhibition of viral RNA polymerase, which is crucial for viral replication .

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Substituents Biological Activity Key Findings
Target Compound : N-(2,4-Dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₉H₂₃N₇ 2,4-Dimethylphenyl, methyl (C1), pyrrolidin-1-yl (C6) Undocumented in evidence Likely optimized for CNS penetration due to pyrrolidine moiety .
N-(2-Methylphenyl)-1-phenyl-6-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () C₂₂H₂₂N₆ 2-Methylphenyl, phenyl (C1), pyrrolidin-1-yl (C6) Not specified Higher molecular weight (370.46 g/mol) may reduce bioavailability compared to target compound .
N-(3,4-Dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () C₁₈H₂₂N₆O 3,4-Dimethylphenyl, methyl (C1), morpholin-4-yl (C6) Kinase inhibition Morpholine improves solubility but reduces CNS penetration vs. pyrrolidine .
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () C₂₀H₁₇Cl₂N₅S Chlorophenyl, methylthio (C6) Antibacterial (S. aureus, IC₅₀: 5.74 µg/mL) Methylthio group enhances electrophilicity for target binding .
3-(2-Cyclopropoxyquinolin-6-yl)-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () C₂₃H₂₅N₅O₂ Cyclopropoxyquinoline, oxetane Antiparasitic (Toxoplasma gondii) Oxetane improves metabolic stability and solubility .

Kinase Inhibition Profiles

  • Target Compound: Pyrrolidine at C6 may enhance adenosine receptor antagonism, similar to dual A2A/A1 antagonists in .
  • N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Lacks C6 substituents, resulting in reduced target affinity compared to morpholine/pyrrolidine analogues .

Antibacterial Activity

  • N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Methylsulfonyl at C6 increases polarity, improving Gram-positive activity (MIC: 2 µg/mL vs. S. aureus) .

Biological Activity

N-(2,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 887466-98-0) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure incorporates a pyrrolidine ring and has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound has a molecular formula of C18H22N6C_{18}H_{22}N_6 and a molecular weight of 322.4 g/mol. The synthesis typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Activity TypeMechanism of ActionTarget Enzymes/Pathways
CDK InhibitionSuppresses cell proliferationCDK2, CDK4, CDK6
Induction of ApoptosisTriggers programmed cell deathBcl-2 family proteins

Antimicrobial and Antiviral Properties

The compound is also being investigated for its antimicrobial and antiviral properties. Preliminary studies suggest it may possess activity against various pathogens, though specific mechanisms remain to be fully elucidated .

Table 2: Antimicrobial Activity Overview

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growthStudy ongoing
VirusesPotential antiviral effectsUnder investigation

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the pyrrolidine ring or substituents on the pyrazolo core can significantly alter its potency and selectivity against different biological targets .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo derivatives in cancer treatment:

  • Study on BRAF(V600E) Inhibition : A series of pyrazole derivatives similar to this compound demonstrated potent inhibitory effects on BRAF(V600E), a common mutation in melanoma .
  • Inflammatory Diseases : Research has shown that compounds within this class can modulate inflammatory pathways, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

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